3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Description
Properties
IUPAC Name |
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-13(16(17)18)12(20-15-9)6-7-14-10-4-3-5-11(8-10)19-2/h3-8,14H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDPDISOBZPHKI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the oxazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling Reaction: The final step involves the coupling of the methoxylated and nitrated oxazole with aniline through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium aluminum hydride, various nucleophiles.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxazole ring are key functional groups that contribute to its biological activity. The compound may act by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Key Features :
- Nitro group (NO₂): Strong electron-withdrawing group (EWG), enhancing electrophilic substitution resistance and influencing hydrogen-bonding capabilities .
- Methoxy group (OCH₃) : Electron-donating via resonance, increasing electron density on the aniline ring, which may modulate reactivity and solubility .
Synthetic Pathway : Likely involves coupling reactions (e.g., Heck reaction) to form the ethenyl bridge, followed by nitration and methoxy group introduction. Analogous compounds in and suggest methods like diazotization and nucleophilic substitution .
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Electronic and Reactivity Differences
Nitro vs. Methoxy Substituents :
- The nitro group in the target compound deactivates the oxazole ring, making it less reactive toward electrophilic attack compared to analogues with electron-donating groups (e.g., methoxy) .
- The methoxy group on the aniline ring directs electrophilic substitution to the para position, unlike the nitro group, which is meta-directing .
Heterocyclic Ring Systems: Oxazole (Target): Moderately aromatic, with lone pairs from oxygen and nitrogen participating in conjugation. This enhances stability compared to non-aromatic heterocycles. Tetrazole (): Highly aromatic and acidic (pKa ~4.9), enabling ionic interactions absent in oxazole derivatives .
Steric and Solubility Effects :
Biological Activity
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline, also known by its CAS number 240799-45-5, is a synthetic organic compound characterized by its unique molecular structure, which includes a methoxy group, an oxazole ring, and an aniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 275.26 g/mol. The compound's structure features:
- Methoxy Group : Enhances solubility and biological activity.
- Oxazole Ring : Known for diverse biological activities.
- Aniline Moiety : Provides reactivity and potential for further derivatization.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that oxadiazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Oxadiazole Derivative 1 | 4.69 | Bacillus subtilis |
| Oxadiazole Derivative 2 | 22.9 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on related oxazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds derived from the oxazole framework exhibited IC50 values indicating significant cytotoxic effects against human colon adenocarcinoma (HT-29) and other cancer cell lines .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HT-29 | 2.76 | Oxazole Derivative A |
| HeLa | 9.27 | Oxazole Derivative B |
The mechanism by which this compound exerts its biological effects likely involves the interaction of its functional groups with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as proteins or nucleic acids, leading to cytotoxic effects or modulation of enzymatic activity .
Case Studies
Several studies have investigated the biological activities of compounds similar to 3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-y)ethenyl]aniline:
- Antibacterial Activity : A study demonstrated that certain oxazole derivatives exhibited potent antibacterial properties against Escherichia coli and Candida albicans, with MIC values as low as 0.0048 mg/mL .
- Anticancer Efficacy : Another research highlighted a derivative's selectivity against renal cancer cell lines with an IC50 value of 1.143 µM, suggesting potential for targeted cancer therapies .
Q & A
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
To characterize the compound, employ a combination of:
- 1H and 13C NMR to confirm the methoxy, ethenyl, and nitro group connectivity.
- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., using data from metabolites with exact mass 220.0388 as a reference for nitro-oxazole fragments) .
- IR spectroscopy to identify functional groups like C=N (oxazole) and NO2 stretches.
- UV-Vis spectroscopy to study conjugation effects in the ethenyl-aniline system.
For methoxy-substituted analogs, cross-reference spectral databases from reagents like 3-methoxyphenyl isocyanate .
Basic: How can the E-configuration of the ethenyl group be experimentally confirmed?
Answer:
- Use NOESY NMR to detect spatial proximity between the methoxy-aniline proton and the oxazole ring protons. Absence of cross-peaks supports the trans (E) configuration.
- X-ray crystallography provides definitive proof. For example, similar oxazol-5-yl structures (e.g., 4-[(3-methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one) were resolved using SHELXL refinement .
Advanced: Which crystallographic tools are optimal for solving and refining the crystal structure?
Answer:
- Structure solution : Use SHELXD (direct methods) or SIR97 (charge-flipping algorithms) for initial phase determination .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and high-resolution data .
- Visualization : ORTEP-3 (via WinGX suite) generates publication-quality thermal ellipsoid diagrams .
Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Answer:
Apply graph set analysis (GSA) per Etter’s methodology :
Identify all donor-acceptor pairs (e.g., nitro group acceptors, methoxy/aniline donors).
Classify motifs (e.g., chains, rings) using software like Mercury or PLATON.
Compare with established patterns in nitro-oxazole derivatives to predict packing behavior.
Advanced: How should researchers address discrepancies between experimental and computationally modeled data?
Answer:
- Refinement adjustments : In SHELXL, optimize weighting schemes and anisotropic displacement parameters to resolve electron density mismatches .
- Validation tools : Use CheckCIF to identify geometric outliers (e.g., bond lengths, angles).
- Dynamic effects : Account for solvent molecules or disorder using SQUEEZE (PLATON) .
Basic: What are key considerations for designing a crystallization protocol?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO, acetone) to enhance nitro group solubility.
- Temperature gradients : Slow evaporation at 4°C promotes single-crystal growth.
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., oxazol-5-yl analogs ).
Advanced: What computational methods validate the electronic effects of the nitro group?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study nitro group electron-withdrawing effects on the oxazole ring.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., nitro⋯π contacts) using CrystalExplorer .
Basic: How to mitigate synthetic challenges in forming the oxazole ring?
Answer:
- Cyclization conditions : Use Hüisgen 1,3-dipolar cycloaddition between nitriles and hydroxylamine derivatives.
- Nitro group stability : Avoid strong acids; employ mild oxidizing agents (e.g., HNO3/AcOH) for nitration post-cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
